molecular formula C16H20N4O3S B5537305 N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide

N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide

Cat. No. B5537305
M. Wt: 348.4 g/mol
InChI Key: MDNXKYOYQRITIF-UHFFFAOYSA-N
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Description

The compound of interest is part of a broad category of chemicals known for their complex synthesis, molecular structure, and diverse chemical properties. It relates to pyrimidine derivatives, which are crucial in various chemical reactions and possess significant chemical and physical properties.

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves reactions such as the condensation of β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides with amine to yield 1-alkyl-5-phenyl-4(1H)pyrimidinones, demonstrating the compound's complex synthesis process and the importance of precise reaction conditions for desired outcomes (Beck & Gajewski, 1976).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives reveals significant insights into their conformation and electronic structure. Studies show that pyrimidine rings are planar, but ring-substituent atoms may show significant displacements. Hydrogen bonding plays a critical role in their structural configuration, leading to the formation of hydrogen-bonded sheets, indicative of the complexity and variability in the molecular structure of these compounds (Trilleras et al., 2009).

Chemical Reactions and Properties

The compound exhibits a range of chemical reactions, underscored by its participation in hydrogen bonding and its ability to form complex hydrogen-bonded structures. The reaction behavior, such as the formation of cyclic enamine sulfones and other derivatives through reactions with chloroamines, highlights the compound's reactivity and potential for forming diverse chemical structures (Back & Nakajima, 2000).

Physical Properties Analysis

Research into related pyrimidine derivatives shows that these compounds exhibit varied physical properties, such as solubility in organic solvents and the ability to form flexible, transparent films. These properties are critical for their application in materials science and other fields (Liaw et al., 1999).

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives are influenced by their molecular structure and the presence of functional groups, such as sulfone and amino groups. These properties include reactivity towards electrophiles, ability to participate in conjugate additions, and potential for chemoselective reactions, demonstrating the compound's versatile chemistry (Hajji et al., 2002).

Scientific Research Applications

Molecular Design and Bioactive Conformation Analysis

  • Bioactive Conformation Analysis for AHAS Inhibitors : The bioactive conformation of pyrimidinylthiobenzoates, which are important herbicides targeting acetohydroxyacid synthase (AHAS), was identified using a strategy integrating molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA). This approach also highlighted the binding mode of these compounds, revealing insights into herbicide resistance and providing a foundation for designing new herbicidal agents (He et al., 2007).

Biochemistry and Interaction Studies

  • Fluorescence Binding with Bovine Serum Albumin : The interaction of novel p-hydroxycinnamic acid amides with bovine serum albumin (BSA) was investigated, demonstrating how the chemical structure influences binding affinity. This research contributes to understanding how similar compounds, including N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide, interact with proteins, which is crucial for drug design and biochemistry (Meng et al., 2012).

Polymer Chemistry Applications

  • Synthesis of Fluorinated Polyamides : Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized, offering insights into creating materials with improved solubility, thermal stability, and mechanical properties. These findings are relevant for developing new materials for various industrial applications, including coatings, films, and fibers (Liu et al., 2013).

Pharmacology and Drug Development

  • Antimicrobial and Insect-Repellent Properties : The synthesis of novel azo reactive dyes incorporating both anti-bacterial activities of sulfonamides and the insect-repellent property of N,N-diethyl-m-toluamide (DEET) demonstrated the potential for creating compounds with dual functionalities. Such research could lead to new strategies for developing multifunctional agents for healthcare and agriculture (Mokhtari et al., 2014).

properties

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-10(2)16(21)19-13-5-7-14(8-6-13)24(22,23)20-15-9-11(3)17-12(4)18-15/h5-10H,1-4H3,(H,19,21)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNXKYOYQRITIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-methylpropanamide

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